
(S)-3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol is a chiral compound with a unique structure that includes a cyclopropyl group and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method helps in building the chiral centers necessary for the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as enzyme-assisted extraction and salt-assisted liquid-liquid extraction (SALLE) can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, chlorine) for substitution reactions, and specific oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialized chemicals and materials .
Mecanismo De Acción
The mechanism by which (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, including enzyme activity and receptor binding. The compound’s unique structure allows it to interact with different molecular targets, leading to its diverse range of effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other chiral amino alcohols and fluorinated organic molecules. Examples include:
- (3S)-3-amino-1-cyclopentanol
- (3S)-3-hydroxyacyl-CoA species
Uniqueness
What sets (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol apart is its combination of a cyclopropyl group and two fluorine atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific stereochemistry and reactivity profiles .
Propiedades
Fórmula molecular |
C6H11F2NO |
|---|---|
Peso molecular |
151.15 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C6H11F2NO/c7-6(8,3-10)5(9)4-1-2-4/h4-5,10H,1-3,9H2/t5-/m0/s1 |
Clave InChI |
YLTPDDYLADJIOU-YFKPBYRVSA-N |
SMILES isomérico |
C1CC1[C@@H](C(CO)(F)F)N |
SMILES canónico |
C1CC1C(C(CO)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


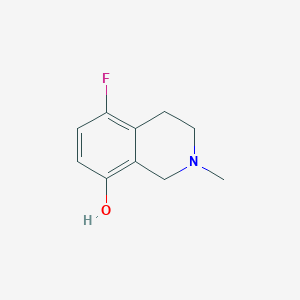

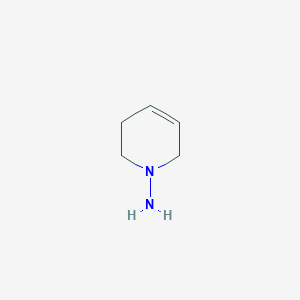

![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)

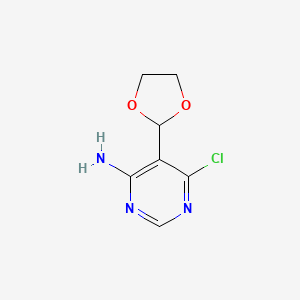
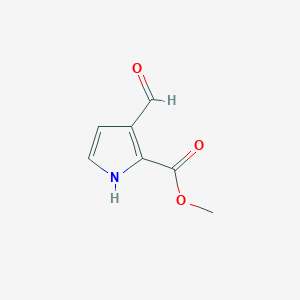
![1-Azaspiro[3.3]heptane-6-carboxamide,trifluoroaceticacid](/img/structure/B13561745.png)
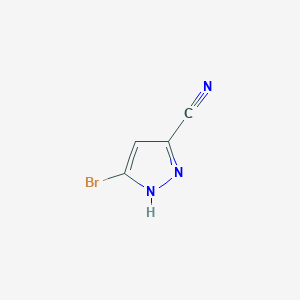
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-hydroxypropanoate](/img/structure/B13561779.png)
